methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate
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Description
The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . It also contains a thiophene, which is a heterocyclic compound with the formula C4H4S, and is structurally similar to benzene .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a carbamate group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Carbamates, pyridines, and thiophenes all undergo a variety of chemical reactions. Carbamates can react with amines to form ureas, and can be hydrolyzed to form alcohols and isocyanates . Pyridines can participate in electrophilic and nucleophilic substitution reactions, and can be hydrogenated to form piperidines . Thiophenes can undergo electrophilic aromatic substitution, and can be oxidized to form thiophene S-oxides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, carbamates, pyridines, and thiophenes are all stable under normal conditions, but can react with strong oxidizing agents . They are also typically soluble in common organic solvents .Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to have a broad range of biological activities . They interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic targets .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic c–h…π, and π…π interactions .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it has potential as a pharmaceutical, future research could focus on improving its efficacy and reducing its side effects. If it has potential as a pesticide, future research could focus on its environmental impact and its specificity for its target pests .
Properties
IUPAC Name |
methyl N-[4-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-18(22)21-14-6-8-15(9-7-14)27(23,24)20-12-13-4-2-10-19-17(13)16-5-3-11-26-16/h2-11,20H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNSWQGCGCPBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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